molecular formula C22H23N3O B11313799 N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide

N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11313799
M. Wt: 345.4 g/mol
InChI Key: HXXNOUBKBALRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is preferred due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield secondary amines, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H23N3O/c1-17-7-11-19(12-8-17)22(26)25(21-6-4-5-15-23-21)16-18-9-13-20(14-10-18)24(2)3/h4-15H,16H2,1-3H3

InChI Key

HXXNOUBKBALRRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.